5-(3-Methoxyphenyl)-3-methyl-5-oxopentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Methoxyphenyl)-3-methyl-5-oxopentanoic acid is an organic compound characterized by the presence of a methoxyphenyl group, a methyl group, and a ketone group within its pentanoic acid structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Methoxyphenyl)-3-methyl-5-oxopentanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 3-methoxybenzaldehyde and 3-methyl-2-butanone.
Aldol Condensation: The initial step involves an aldol condensation reaction between 3-methoxybenzaldehyde and 3-methyl-2-butanone in the presence of a base such as sodium hydroxide. This reaction forms an intermediate β-hydroxy ketone.
Dehydration: The intermediate β-hydroxy ketone undergoes dehydration to form an α,β-unsaturated ketone.
Hydrogenation: The α,β-unsaturated ketone is then hydrogenated in the presence of a catalyst such as palladium on carbon to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. Additionally, advanced purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
5-(3-Methoxyphenyl)-3-methyl-5-oxopentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as halides or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of this compound derivatives with additional carboxylic acid or ketone groups.
Reduction: Formation of 5-(3-Methoxyphenyl)-3-methyl-5-hydroxypentanoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(3-Methoxyphenyl)-3-methyl-5-oxopentanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 5-(3-Methoxyphenyl)-3-methyl-5-oxopentanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in inflammatory and oxidative stress pathways.
Pathways Involved: It may modulate signaling pathways such as the NF-κB pathway, leading to reduced inflammation and oxidative damage.
Comparison with Similar Compounds
Similar Compounds
- 5-(3-Hydroxyphenyl)-3-methyl-5-oxopentanoic acid
- 5-(3-Methoxyphenyl)-3-ethyl-5-oxopentanoic acid
- 5-(4-Methoxyphenyl)-3-methyl-5-oxopentanoic acid
Uniqueness
5-(3-Methoxyphenyl)-3-methyl-5-oxopentanoic acid is unique due to the presence of the methoxy group at the 3-position of the phenyl ring, which imparts distinct chemical and biological properties compared to its analogs. This structural feature may enhance its reactivity and potential therapeutic applications.
Properties
IUPAC Name |
5-(3-methoxyphenyl)-3-methyl-5-oxopentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-9(7-13(15)16)6-12(14)10-4-3-5-11(8-10)17-2/h3-5,8-9H,6-7H2,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTOHGLAQCKOYOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)C1=CC(=CC=C1)OC)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.